molecular formula C13H13N3O3 B1372306 ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate CAS No. 1173625-38-1

ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate

Cat. No.: B1372306
CAS No.: 1173625-38-1
M. Wt: 259.26 g/mol
InChI Key: DRGVSDRFDDWPSJ-RIYZIHGNSA-N
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Description

Ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C13H13N3O3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 4-formyl-1-phenyl-1H-pyrazole-3-carboxylate with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an ethanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxime derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the pyrazole ring can interact with enzymes and receptors, modulating their function. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 1-methyl-4-phenylpiperidine-4-carboxylate: Similar in structure but with a piperidine ring instead of a pyrazole ring.

    Ethyl 5-methyl-1-phenylpyrazole-4-carboxylate: Similar but lacks the oxime group.

    Ethyl 1-(4-chlorobenzyl)-5-methyl-1H-pyrazole-4-carboxylate: Contains a chlorobenzyl group instead of a phenyl group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-[(E)-hydroxyiminomethyl]-1-phenylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-2-19-13(17)12-10(8-14-18)9-16(15-12)11-6-4-3-5-7-11/h3-9,18H,2H2,1H3/b14-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRGVSDRFDDWPSJ-RIYZIHGNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C=C1C=NO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C=C1/C=N/O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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